8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, also known as 2,6-di(quinolin-8-yl)pyridine, is a complex organic compound with the molecular formula C23H15N3. This compound features a unique structure that combines quinoline and pyridine moieties, which are known for their significant biological activity and potential applications in medicinal chemistry. The presence of multiple aromatic rings contributes to its stability and interaction with various biological targets.
A search of scientific databases like PubChem [] and SciFinder [] doesn't reveal any published research specifically focused on this molecule.
Since 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline contains multiple heterocyclic rings including quinoline and pyridine, it might share some structural similarities with other molecules being investigated for various purposes. However, identifying specific research applications would require further investigation of its chemical properties and potential biological activity.
Given the lack of current research, 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline could be a potential candidate for future scientific studies in various fields, depending on its synthesizability, physical and chemical properties, and biological activity. Here are some potential areas of exploration:
The conjugated aromatic system present in the molecule could be of interest for research in organic electronics or optoelectronic materials.
The presence of nitrogen heterocycles might indicate potential for interaction with biological targets. However, in-vitro and in-vivo studies would be necessary to assess its pharmacological properties.
The chemical behavior of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is characterized by its ability to undergo various reactions typical of quinoline derivatives. Key reactions include:
Research indicates that 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline exhibits notable biological activities, particularly in anticancer research. Similar compounds have shown:
The synthesis of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline typically involves multi-step organic reactions. Common methods include:
The unique structural properties of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline allow for diverse applications:
Interaction studies involving 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
6-(Quinolin-8-yl)pyridine | Quinoline-Pyridine Hybrid | Exhibits strong fluorescence properties |
2,6-Di(quinolin-8-yl)pyridine | Bis(quinoline) Derivative | Enhanced metal coordination capabilities |
4-Anilinoquinoline | Aniline Substituted Quinoline | Known for potent anticancer activity |
Quinoline Derivatives | Various Substituted Quinolines | Broad range of biological activities |
Each of these compounds possesses unique characteristics that differentiate them from 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, particularly in terms of their biological activities and chemical reactivities.